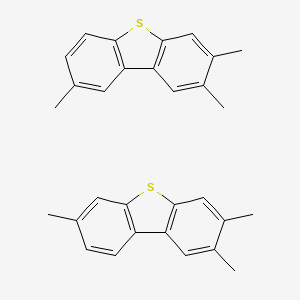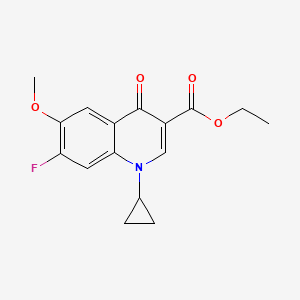
4'-(Trifluoromethyl)acetophenone-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Trifluoromethyl)acetophenone-13C6 is a labeled compound of 4’-(Trifluoromethyl)acetophenone, where the phenyl ring is substituted with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and studying various chemical and biological processes due to its isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Trifluoromethyl)acetophenone-13C6 typically involves the introduction of a trifluoromethyl group to acetophenone. The process may include the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form acetophenone.
Industrial Production Methods
Industrial production methods for 4’-(Trifluoromethyl)acetophenone-13C6 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Trifluoromethyl)acetophenone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of 4’-(Trifluoromethyl)benzoic acid.
Reduction: Formation of 4’-(Trifluoromethyl)phenylethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4’-(Trifluoromethyl)acetophenone-13C6 has diverse applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of specialty chemicals and materials with specific isotopic labeling.
Mécanisme D'action
The mechanism of action of 4’-(Trifluoromethyl)acetophenone-13C6 involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in studying reaction mechanisms and metabolic pathways. The carbon-13 isotopic labeling allows for precise tracking and analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-(Trifluoromethyl)acetophenone: The non-labeled version of the compound.
4’-(Trifluoromethyl)benzaldehyde: Similar structure with an aldehyde group instead of a ketone.
4’-(Trifluoromethyl)benzoic acid: The oxidized form of the compound.
Uniqueness
4’-(Trifluoromethyl)acetophenone-13C6 is unique due to its isotopic labeling, which provides enhanced analytical capabilities in research. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, making it valuable in various scientific applications.
Propriétés
Numéro CAS |
1261395-75-8 |
|---|---|
Formule moléculaire |
C9H7F3O |
Poids moléculaire |
194.103 |
Nom IUPAC |
1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |
Clé InChI |
HHAISVSEJFEWBZ-CLQMYPOBSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(F)(F)F |
Synonymes |
1-[4-(Trifluoromethyl)phenyl]ethanone-13C6; (4-Trifluoromethylphenyl-13C6) Methyl Ketone; 1-(4-Trifluoromethylphenyl-13C6)ethanone; 1-Acetyl-4-(trifluoromethyl)_x000B_benzene-13C6; 1-[4-(Trifluoromethyl)phenyl-13C6]-1-ethanone; NSC 88346-13C6; p-(Trifluoro |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)




![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)






